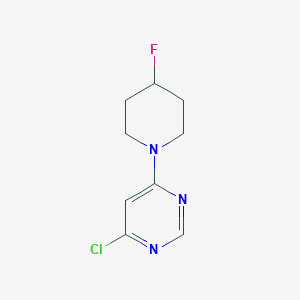

4-Cloro-6-(4-fluoropiperidin-1-il)pirimidina

Descripción general

Descripción

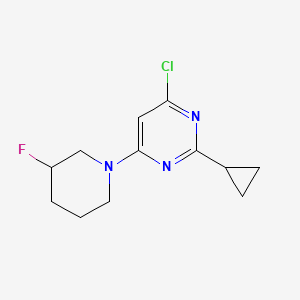

“4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H11ClFN3 and a molecular weight of 215.65 g/mol. It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a fluoropiperidinyl group attached to the pyrimidine ring .Aplicaciones Científicas De Investigación

1. Síntesis Regioselectiva de Nuevos Derivados de Pirimidina El compuesto se puede utilizar en la síntesis regioselectiva de nuevos derivados de pirimidina. Los reactivos de organolitio se pueden utilizar para preparar 2,4-Dicloro-6-fenilpirimidina y 2-cloro-4-(1',3'-ditiano-2'-il)pirimidina. El ataque nucleofílico sobre pirimidinas usando N-metilpiperazina ha demostrado ser altamente regioselectivo, favoreciendo la formación de productos sustituidos en C-4 .

Actividades Antibacterianas y Antimicrobianas

Las pirimidinas son compuestos heterocíclicos comunes que se encuentran en muchos productos naturales, así como en fármacos sintéticos con actividades antibacterianas y antimicrobianas . Por lo tanto, 4-Cloro-6-(4-fluoropiperidin-1-il)pirimidina podría utilizarse potencialmente en el desarrollo de nuevos agentes antibacterianos y antimicrobianos.

3. Inhibidores de la Quinasa de Proteínas para el Tratamiento del Cáncer La pirimidina y sus derivados fusionados han mostrado una prometedora actividad anticancerígena. Estos derivados de pirimidina ejercen su potencial anticancerígeno a través de diferentes mecanismos de acción; uno de estos mecanismos es la inhibición de las quinasas de proteínas que se consideran enzimas esenciales para controlar el crecimiento celular, la diferenciación, la migración y el metabolismo .

Síntesis de Bioisósteros con Purinas

Las pirimidinas fusionadas se consideran bioisósteros con las purinas. Muchos derivados de pirimidina y pirimidina fusionada poseían una prometedora actividad anticancerígena . Por lo tanto, this compound podría utilizarse potencialmente en la síntesis de bioisósteros con purinas.

Desarrollo de Fármacos Tumorales Selectivos

Para evitar los inconvenientes de la quimioterapia convencional, se ha desarrollado una nueva estrategia para el tratamiento del cáncer que compromete el uso de fármacos tumorales selectivos llamados terapias dirigidas a moléculas que inhiben ciertos receptores y vías de señalización que estimulan el crecimiento de las células tumorales . This compound podría utilizarse potencialmente en el desarrollo de estos fármacos tumorales selectivos.

Investigación y Desarrollo

Como compuesto químico, this compound se puede utilizar en varios procesos de investigación y desarrollo en el campo de la química medicinal .

Mecanismo De Acción

- The primary targets of this compound are protein kinases . These enzymes play essential roles in controlling cell growth, differentiation, migration, and metabolism .

- Upon administration, the compound interacts with protein kinases through a process called transmetalation . This involves the transfer of nucleophilic organic groups from boron to palladium, forming new Pd–C bonds .

- The affected pathways include those related to cell growth regulation, differentiation, and metabolism. By inhibiting protein kinases, the compound disrupts these signaling processes .

Target of Action

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrimidine derivatives are known to exhibit interactions with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cell proliferation, differentiation, and survival, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . For instance, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting its activity. Alternatively, it may interact with transcription factors, influencing the expression of target genes.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At high doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, pyrimidine derivatives can influence the activity of enzymes involved in nucleotide synthesis and degradation, affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites, impacting cellular function and health.

Subcellular Localization

The subcellular localization of 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis.

Propiedades

IUPAC Name |

4-chloro-6-(4-fluoropiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN3/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDXYSCMTMBXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

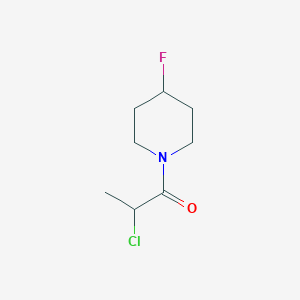

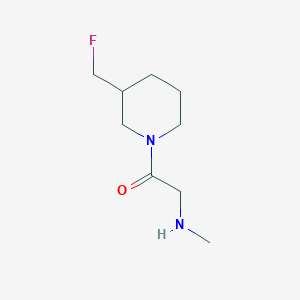

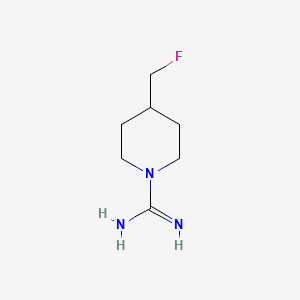

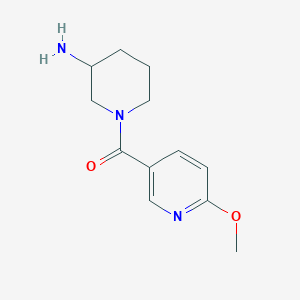

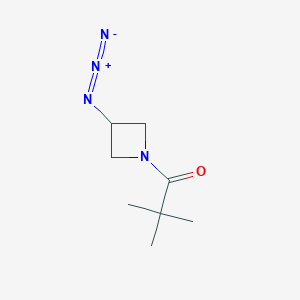

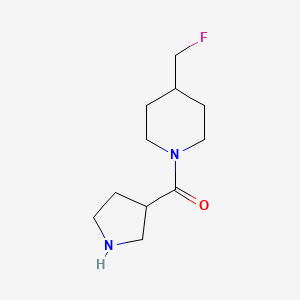

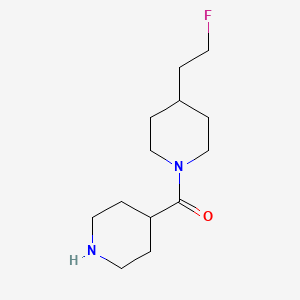

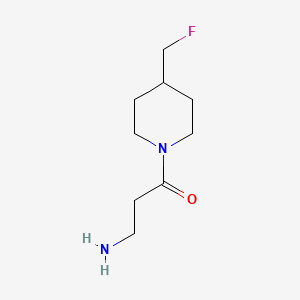

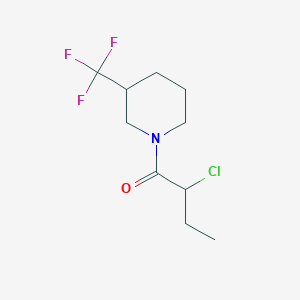

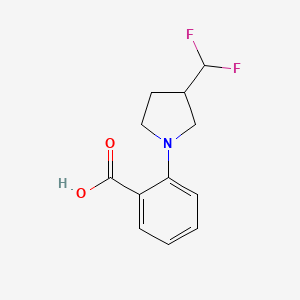

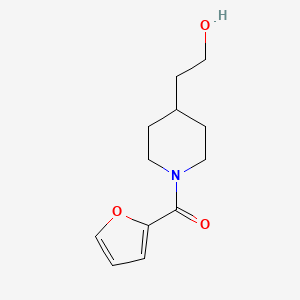

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.